molecular formula C21H18BrNO3S2 B11672325 (5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672325
M. Wt: 476.4 g/mol
InChI Key: YLPKREWLNZDUEX-RGEXLXHISA-N
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Description

(5Z)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenoxyethoxy group, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide. The brominated phenyl group is introduced via a bromination reaction, and the phenoxyethoxy group is added through an etherification reaction. The final step involves the formation of the methylene bridge, which can be accomplished using a Wittig reaction or a similar method.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. The reaction conditions would be carefully controlled to maximize yield and purity, and the use of green chemistry principles would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the prop-2-en-1-yl group, converting them to single bonds and potentially altering the compound’s reactivity.

    Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the prop-2-en-1-yl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its unique structural features.

Medicine: Potential medicinal applications include the development of new drugs targeting specific pathways, such as those involved in cancer or infectious diseases. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: What sets (5Z)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of a thiazolidinone ring with a brominated phenyl group and a phenoxyethoxy group, providing a unique set of chemical properties and reactivity patterns that are not commonly found in other compounds.

Properties

Molecular Formula

C21H18BrNO3S2

Molecular Weight

476.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18BrNO3S2/c1-2-10-23-20(24)19(28-21(23)27)14-15-13-16(22)8-9-18(15)26-12-11-25-17-6-4-3-5-7-17/h2-9,13-14H,1,10-12H2/b19-14-

InChI Key

YLPKREWLNZDUEX-RGEXLXHISA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3)SC1=S

Origin of Product

United States

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